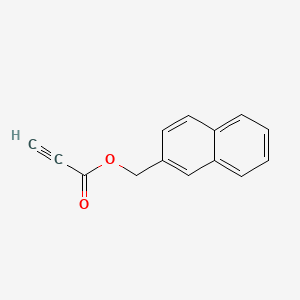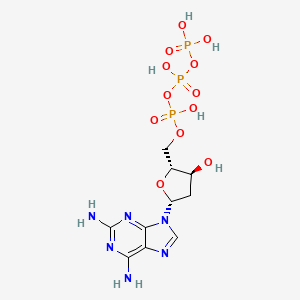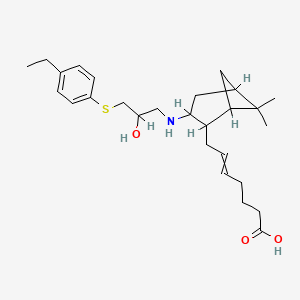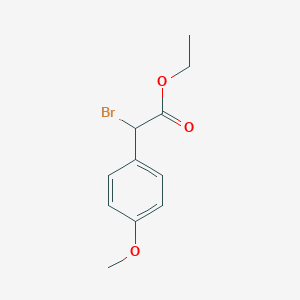
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate
Vue d'ensemble
Description
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate is a chemical compound with the IUPAC name ethyl (4-bromo-2-methoxyphenyl)acetate . It has a molecular weight of 273.13 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-2-(4-methoxyphenyl)acetate can be represented by the InChI code: 1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-bromo-2-(4-methoxyphenyl)acetate are not available, it’s worth noting that similar compounds like acetals are known for their stability and lack of reactivity in neutral to strongly basic environments .Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate is a white to yellow solid at room temperature .Applications De Recherche Scientifique
Metabolism Studies
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate is studied for its metabolic pathways. Research on similar compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has identified various metabolites in rat urine, suggesting multiple metabolic pathways. This research is significant for understanding the metabolic transformations of related compounds (Kanamori et al., 2002).
Natural Antioxidants
Compounds structurally related to Ethyl 2-bromo-2-(4-methoxyphenyl)acetate, such as nitrogen-containing bromophenols from marine red algae, have been found to exhibit potent scavenging activity against radicals. These compounds have potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of compounds similar to Ethyl 2-bromo-2-(4-methoxyphenyl)acetate, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been studied. This research provides insights into the stability and reactivity of such compounds, which is crucial for their potential applications in synthesis and pharmaceuticals (Kaur et al., 2012).
Synthesis and Pharmacological Assessment
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate and related compounds have been synthesized and assessed for various pharmacological activities, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research contributes to the development of new therapeutic agents (Rani et al., 2016).
Process Improvement for Synthesis
Improvements in the synthesis processes for compounds structurally similar to Ethyl 2-bromo-2-(4-methoxyphenyl)acetate have been reported, leading to more efficient and cost-effective production methods. This is crucial for industrial-scale production of such compounds (Jing, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-bromo-2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWIEWRPKMWFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998336 | |
| Record name | Ethyl bromo(4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate | |
CAS RN |
77053-56-6 | |
| Record name | Ethyl-2-bromo-4-methoxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromo(4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1219158.png)

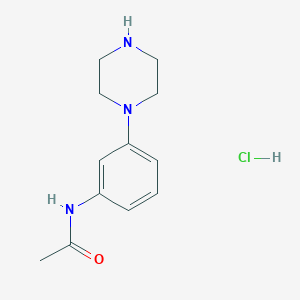
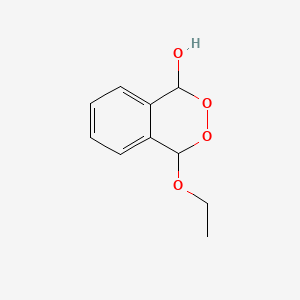
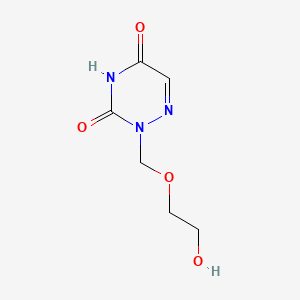
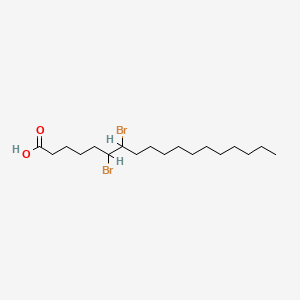
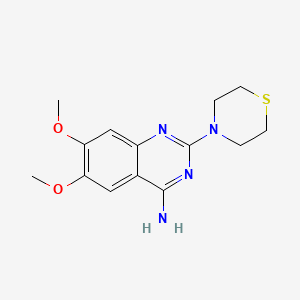
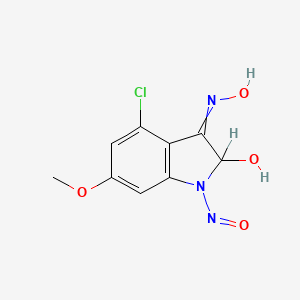
![2-[3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid](/img/structure/B1219172.png)
![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide](/img/structure/B1219175.png)
